4,4-Difluoro-3,3-dimethylpiperidine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Synthesis Strategies : 4,4-Difluoro-3,3-dimethylpiperidine hydrochloride has been synthesized through various methods, such as 1,4-addition of ethyl bromodifluoroacetate to 3-substituted acrylonitriles, followed by several reduction and lactamization steps. This process has led to the creation of N-protected 3,3-difluoroisonipecotic acid, a fluorinated gamma-amino acid, demonstrating the compound's potential as a building block in medicinal chemistry (Surmont et al., 2010).
Functional Group Incorporation : The compound has been used in the efficient synthesis of 3-alkoxy-4,4-difluoropiperidines, important for agrochemical and pharmaceutical chemistry. Through deoxofluorination and selective deprotection, 3-alkoxy-4,4-difluoropiperidines have been synthesized, further emphasizing its versatility (Surmont et al., 2009).
Conformational Studies and Physical Chemistry
Stereochemistry and Conformation : Studies on the stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols, related to 4,4-difluoro-3,3-dimethylpiperidine, have been conducted. These studies provide insights into the configurations and preferred conformations of such compounds, which are critical for understanding their chemical behavior and potential applications (Casy & Jeffery, 1972).
Conformational Equilibria : The conformational equilibria of related compounds, such as hydrochloride salts of central analgesics of the 4-arylpiperidine class, have been analyzed using nuclear magnetic resonance (NMR) spectroscopy. These studies contribute to a deeper understanding of the molecular dynamics and structural properties of such fluoro-piperidines (Casy, Dewar, & Al-Deeb, 1989).
Fluorescence and Luminescence Studies
- BODIPY Fluorophore Stability : Research involving 4,4-difluoro-4-bora-1,3,5,7-tetramethyl-2,6-diethyl-8-methyl-3a,4a-diaza-s-indacene (BODIPY) fluorophore, which shares structural similarities with 4,4-difluoro-3,3-dimethylpiperidine, has been conducted. This study focused on the transformation and stability of BODIPY fluorophores under various conditions, contributing to the broader understanding of the stability and applications of fluorine-containing compounds in fluorescence studies (Yang, Simionescu, Lough, & Yan, 2011).
Safety and Hazards
According to the safety data sheet, “4,4-Difluoro-3,3-dimethylpiperidine hydrochloride” is classified as a warning hazard . If inhaled, it’s recommended to move the person into fresh air and give artificial respiration if not breathing . In case of skin or eye contact, it’s recommended to wash off with soap and plenty of water, and rinse thoroughly with plenty of water for at least 15 minutes, respectively . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
properties
IUPAC Name |
4,4-difluoro-3,3-dimethylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c1-6(2)5-10-4-3-7(6,8)9;/h10H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSYFUFKVFPESW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1(F)F)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-3,3-dimethylpiperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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